Theophylline, 7-(3-hydroxybutyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-Hydroxybutyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a hydroxybutyl group attached to the purine ring, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Hydroxybutyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common approach is the alkylation of 1,3-dimethylxanthine with 3-chlorobutanol under basic conditions. The reaction proceeds as follows:
Starting Material: 1,3-dimethylxanthine
Reagent: 3-chlorobutanol
Conditions: Basic medium (e.g., sodium hydroxide), reflux
The reaction yields the desired product after purification, typically through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-(3-Hydroxybutyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: 7-(3-Oxobutyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Reduction: 7-(3-Hydroxybutyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione derivatives
Substitution: Various substituted purine derivatives
Scientific Research Applications
7-(3-Hydroxybutyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 7-(3-Hydroxybutyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxybutyl group may enhance its binding affinity and specificity, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Caffeine (1,3,7-Trimethylxanthine): A well-known stimulant with similar purine structure.
Theobromine (3,7-Dimethylxanthine): Found in chocolate, with mild stimulant effects.
Theophylline (1,3-Dimethylxanthine): Used in the treatment of respiratory diseases.
Uniqueness
7-(3-Hydroxybutyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is unique due to the presence of the hydroxybutyl group, which may confer distinct chemical and biological properties compared to other purine derivatives. This structural difference can lead to variations in solubility, reactivity, and biological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
21622-64-0 |
---|---|
Molecular Formula |
C11H16N4O3 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
7-(3-hydroxybutyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C11H16N4O3/c1-7(16)4-5-15-6-12-9-8(15)10(17)14(3)11(18)13(9)2/h6-7,16H,4-5H2,1-3H3 |
InChI Key |
PESRCCQMYJSHAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN1C=NC2=C1C(=O)N(C(=O)N2C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.